N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 102157-98-2
VCID: VC0464698
InChI: InChI=1S/C20H20N4O3S/c1-14-12-15(2)22-20(21-14)24-28(26,27)18-10-8-17(9-11-18)23-19(25)13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,23,25)(H,21,22,24)
SMILES: CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C
Molecular Formula: C20H20N4O3S
Molecular Weight: 396.5g/mol

N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide

CAS No.: 102157-98-2

Main Products

VCID: VC0464698

Molecular Formula: C20H20N4O3S

Molecular Weight: 396.5g/mol

N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide - 102157-98-2

CAS No. 102157-98-2
Product Name N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide
Molecular Formula C20H20N4O3S
Molecular Weight 396.5g/mol
IUPAC Name N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-phenylacetamide
Standard InChI InChI=1S/C20H20N4O3S/c1-14-12-15(2)22-20(21-14)24-28(26,27)18-10-8-17(9-11-18)23-19(25)13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,23,25)(H,21,22,24)
Standard InChIKey SIZHFWNZQVRVIV-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C
Canonical SMILES CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C
PubChem Compound 1011006
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator